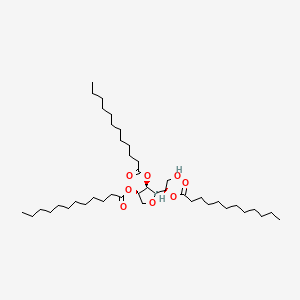
Sorbitan, tridodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitan, tridodecanoate is synthesized through the esterification of sorbitan with dodecanoic acid. The reaction typically involves heating sorbitan and dodecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures (around 150-200°C) to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound involves a continuous process where sorbitan and dodecanoic acid are fed into a reactor along with the catalyst. The reaction mixture is then heated and stirred to ensure complete esterification. The product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Sorbitan, tridodecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water, resulting in the formation of sorbitan and dodecanoic acid. Transesterification involves the exchange of the ester group with another alcohol or acid, leading to the formation of different esters .
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide), moderate temperatures.
Transesterification: Alcohols (e.g., methanol, ethanol), acidic or basic catalysts (e.g., sulfuric acid, sodium methoxide), elevated temperatures.
Major Products:
Hydrolysis: Sorbitan and dodecanoic acid.
Transesterification: Various esters depending on the alcohol or acid used in the reaction.
Scientific Research Applications
Sorbitan, tridodecanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant and emulsifier in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of biological assays and as a stabilizer for proteins and enzymes.
Industry: Applied in cosmetics, food products, and personal care items as an emulsifier and stabilizer.
Mechanism of Action
Sorbitan, tridodecanoate exerts its effects by reducing the surface tension between different phases, such as oil and water, thereby stabilizing emulsions. The hydrophilic (water-attracting) and lipophilic (fat-attracting) parts of the molecule allow it to interact with both aqueous and oily phases, facilitating the formation of stable emulsions. This property is crucial in various applications, including drug delivery and cosmetic formulations .
Comparison with Similar Compounds
Sorbitan monostearate: Another sorbitan ester used as an emulsifier and stabilizer in food and pharmaceutical products.
Sorbitan tristearate: Similar to sorbitan, tridodecanoate, but with stearic acid instead of dodecanoic acid, used in similar applications.
Uniqueness: this compound is unique due to its specific fatty acid chain length (dodecanoic acid), which imparts distinct properties such as melting point and hydrophilic-lipophilic balance (HLB). This makes it particularly suitable for certain applications where other sorbitan esters may not perform as effectively .
Properties
CAS No. |
71217-21-5 |
|---|---|
Molecular Formula |
C42H78O8 |
Molecular Weight |
711.1 g/mol |
IUPAC Name |
[(3S,4R,5R)-4-dodecanoyloxy-5-[(1R)-1-dodecanoyloxy-2-hydroxyethyl]oxolan-3-yl] dodecanoate |
InChI |
InChI=1S/C42H78O8/c1-4-7-10-13-16-19-22-25-28-31-38(44)48-36(34-43)41-42(50-40(46)33-30-27-24-21-18-15-12-9-6-3)37(35-47-41)49-39(45)32-29-26-23-20-17-14-11-8-5-2/h36-37,41-43H,4-35H2,1-3H3/t36-,37+,41-,42-/m1/s1 |
InChI Key |
WFYQXRLQOPKLJW-JXWCMEKSSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCC)[C@@H](CO)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCC)C(CO)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



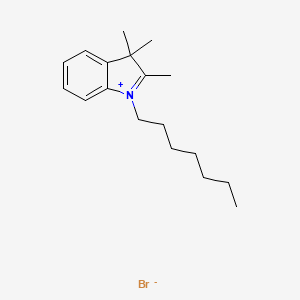

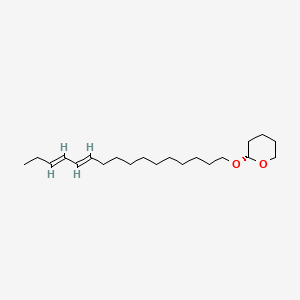
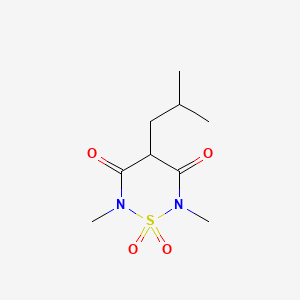
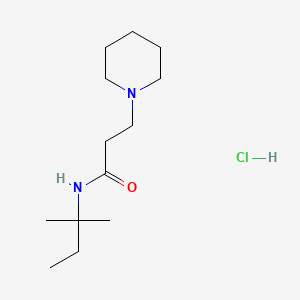
![N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B12707726.png)
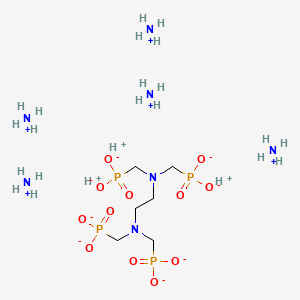

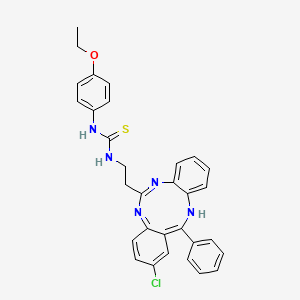
![6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12707742.png)
![N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12707750.png)


